chemical and physical properties of 5-methyl-sorbic acid ethyl ester
chemical and physical properties of 5-methyl-sorbic acid ethyl ester
An In-depth Technical Guide to 5-Methyl-Sorbic Acid Ethyl Ester
Abstract
This technical guide provides a comprehensive overview of the (CAS No. 10231-96-6). As a derivative of sorbic acid, a widely recognized preservative, this compound holds potential in various synthetic applications, notably in the development of novel therapeutic agents.[1] This document synthesizes available data with predictive analysis based on established chemical principles to offer insights into its molecular structure, reactivity, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and application development.
Molecular Identity and Structure
5-Methyl-sorbic acid ethyl ester, also known as 5-methyl-2,4-hexadienoic acid ethyl ester, is an α,β-unsaturated ester.[1] Its structure is characterized by a conjugated diene system and an ethyl ester functional group, which are the primary determinants of its chemical behavior.
Chemical Structure
Caption: Chemical structure of 5-methyl-sorbic acid ethyl ester.
Physicochemical Properties
The physical properties of this ester are summarized below. Data is sourced from available literature and predictive models based on its structure.
| Property | Value | Source(s) |
| CAS Number | 10231-96-6 | [1] |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| Appearance | Yellow Oil | [1] |
| Boiling Point | > 200 °C (estimated at atmospheric pressure) | [2] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate), sparingly soluble in water. | [2] |
| Storage | 2-8°C Refrigerator | [1][3] |
Chemical Reactivity and Synthesis
The reactivity of 5-methyl-sorbic acid ethyl ester is governed by its two primary functional groups: the α,β-unsaturated system and the ethyl ester.
-
α,β-Unsaturated System : This conjugated system is susceptible to both 1,2- and 1,4- (Michael) additions. The electron-rich double bonds can undergo electrophilic addition reactions.[4]
-
Ethyl Ester : The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 5-methyl-sorbic acid and ethanol.[2][4] It can also undergo transesterification with other alcohols in the presence of a suitable catalyst.
Synthesis Pathway: Fischer Esterification
A standard and reliable method for synthesizing 5-methyl-sorbic acid ethyl ester is through Fischer esterification of 5-methyl-sorbic acid with ethanol, using a strong acid catalyst like sulfuric acid. This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used.
Caption: Workflow for the synthesis of 5-methyl-sorbic acid ethyl ester.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of the synthesized ester. Below are the predicted spectral characteristics based on the analysis of similar unsaturated esters.[5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the various protons in the molecule.
-
Ethyl Group : A quartet around δ 4.1-4.2 ppm (O-CH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).
-
Vinyl Protons : Complex multiplets in the region of δ 5.5-7.5 ppm, characteristic of the conjugated diene system.
-
Methyl Groups : A singlet or doublet for the C5-methyl group and a doublet for the terminal methyl group, likely in the δ 1.8-2.3 ppm region.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Ester Carbonyl : A signal in the downfield region, typically around δ 165-175 ppm.
-
Olefinic Carbons : Four signals in the δ 115-150 ppm range.
-
Ethyl Group : Signals around δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).
-
Methyl Carbons : Signals for the two methyl groups attached to the diene system will appear in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
C=O Stretch (Ester) : A strong absorption band around 1715-1735 cm⁻¹.[5]
-
C=C Stretch (Alkene) : One or two bands of medium intensity in the 1600-1650 cm⁻¹ region.
-
C-O Stretch (Ester) : A strong band in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight.
-
Molecular Ion (M⁺) : A peak at m/z = 154.21, corresponding to the molecular weight of the compound.
-
Fragmentation : Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group (-CH₂CH₃, m/z = 29).
Applications and Research Interest
While sorbic acid and its salts are extensively used as food preservatives to inhibit the growth of mold, yeast, and fungi, the applications of its esters are more specialized.[6][7][8] 5-Methyl-sorbic acid ethyl ester is noted for its use as a derivative in the preparation of aplasmomycin analogs, which are being investigated as potential antimalarial agents.[1] This highlights its role as a valuable building block in medicinal chemistry and drug discovery.
Safety and Handling
Although a specific safety data sheet (SDS) for 5-methyl-sorbic acid ethyl ester is not widely available, general precautions for similar flammable organic esters should be followed.
-
Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[9][11] Keep away from heat, sparks, and open flames.[9][10]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Recommended storage is at 2-8°C.[1][3]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]
Experimental Protocols
Protocol for Synthesis via Fischer Esterification
This protocol is adapted from standard procedures for the synthesis of similar sorbic acid esters.[12]
Materials:
-
5-methyl-sorbic acid
-
Absolute ethanol (10-fold molar excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 5-methyl-sorbic acid in a 10-fold molar excess of absolute ethanol.
-
Slowly add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by vacuum distillation to yield pure 5-methyl-sorbic acid ethyl ester.
Protocol for Characterization by NMR Spectroscopy
This protocol outlines the general steps for acquiring NMR spectra for structural verification.
Caption: Workflow for NMR-based structural characterization.
Procedure:
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the purified ester for ¹H NMR or 20-50 mg for ¹³C NMR.[5]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition : Insert the sample into the NMR spectrometer. Acquire standard ¹H and ¹³C spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.
-
Data Processing and Analysis : Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the resulting spectra by assigning chemical shifts, integrating peak areas, and determining coupling constants to confirm the structure of 5-methyl-sorbic acid ethyl ester.
References
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Pharmaffiliates. 5-Methyl-sorbic Acid Ethyl Ester. [Link]
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PubChem. ethyl (E)-4-hydroxy-5-methylhex-2-enoate. [Link]
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Chemsrc. ethyl 5-methyl-2-prop-1-en-2-ylhex-4-enoate. [Link]
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PENTA. Sorbic acid - SAFETY DATA SHEET. [Link]
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PubChem. (E)-4-ethyl-5-methylhex-2-ene. [Link]
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The Good Scents Company. (E,E)-ethyl sorbate, 2396-84-1. [Link]
- Google Patents. US2531512A - Process for making sorbic acid esters.
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Sciencemadness Discussion Board. Sorbic acid esters. [Link]
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Foodcom S.A. E200 (sorbic acid) – what is it? | Properties, application | preservatives. [Link]
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ResearchGate. Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
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Diva-Portal.org. Sorbic acid is an efficient preservative in pea-based meat analogues. [Link]
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Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]
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ResearchGate. Representative NMR spectra of methyl esters synthesized in this study. [Link]
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CAS Common Chemistry. Ethyl sorbate. [Link]
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AIST. Spectral Database for Organic Compounds,SDBS. [Link]
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The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]
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